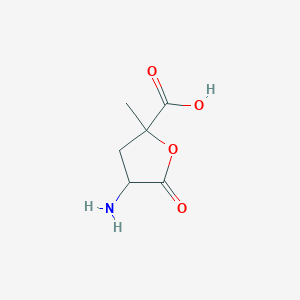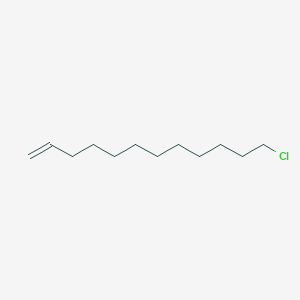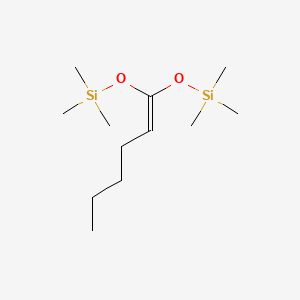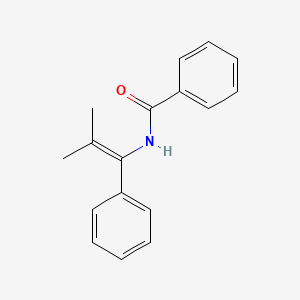![molecular formula C10H15N2O4P B14288361 {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid CAS No. 139035-46-4](/img/structure/B14288361.png)
{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid is a complex organic compound that features both amino and phosphoryl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 1-amino-2-phenylethylamine with a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The intermediate product is then reacted with glycine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Products include nitro derivatives and phenolic compounds.
Reduction: Phosphine derivatives are formed.
Substitution: Various substituted amino acids and phosphoramidates are produced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid is used as a building block for synthesizing more complex molecules
Biology
The compound is studied for its potential role in biochemical pathways. Its ability to interact with enzymes and proteins makes it a candidate for research in metabolic processes and enzyme inhibition.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a precursor for drug development, particularly in targeting specific biochemical pathways.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.
Mecanismo De Acción
The mechanism of action of {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The amino group can participate in nucleophilic attacks, altering the structure and function of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phosphorylated Amino Acids: Compounds like phosphoserine and phosphotyrosine share similar functional groups.
Amino Phosphonates: These compounds have a similar structure but with a phosphonate group instead of a phosphoryl group.
Uniqueness
What sets {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid apart is its combination of amino, phenyl, and phosphoryl groups
Propiedades
Número CAS |
139035-46-4 |
|---|---|
Fórmula molecular |
C10H15N2O4P |
Peso molecular |
258.21 g/mol |
Nombre IUPAC |
2-[[(1-amino-2-phenylethyl)-hydroxyphosphoryl]amino]acetic acid |
InChI |
InChI=1S/C10H15N2O4P/c11-9(6-8-4-2-1-3-5-8)17(15,16)12-7-10(13)14/h1-5,9H,6-7,11H2,(H,13,14)(H2,12,15,16) |
Clave InChI |
GGRFXMOIRVIUCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(N)P(=O)(NCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



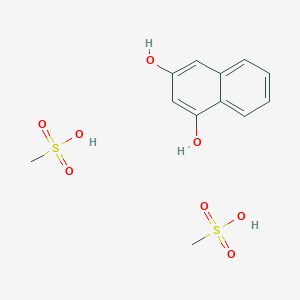
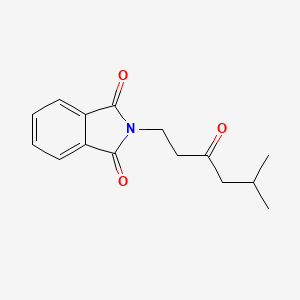

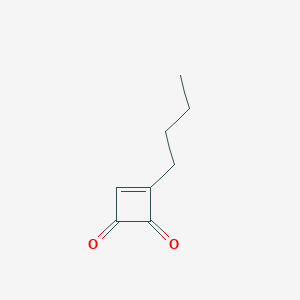
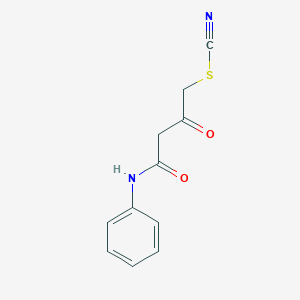

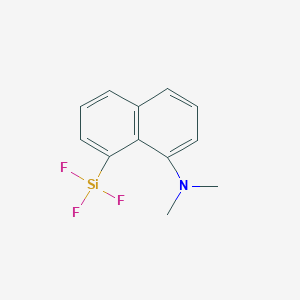
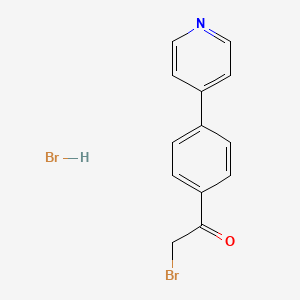
![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)
